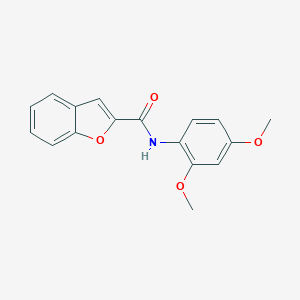![molecular formula C10H7Cl2N5 B259065 6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as DCMT, and it is a member of the triazolo-triazole family of compounds. DCMT is a heterocyclic compound that has a triazolo-triazole core structure, which makes it an important building block for the synthesis of other compounds.
作用機序
The mechanism of action of DCMT is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. DCMT has been shown to inhibit the activity of bacterial DNA gyrase, which is an important enzyme involved in DNA replication. Additionally, DCMT has been shown to disrupt the cellular membrane of bacteria, leading to cell death. The exact mechanism of action of DCMT in cancer cells is not well understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DCMT has been shown to have a variety of biochemical and physiological effects. In bacteria, DCMT has been shown to inhibit DNA replication and disrupt the cellular membrane, leading to cell death. In cancer cells, DCMT has been shown to induce apoptosis, which is a process that leads to the death of cancer cells. Additionally, DCMT has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using DCMT in lab experiments is its versatility. DCMT can be used as a building block for the synthesis of other compounds, and it has a variety of biological activities that make it useful in a variety of research applications. Additionally, DCMT is relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of using DCMT in lab experiments is its toxicity. DCMT has been shown to be toxic to some cell lines, which may limit its use in certain research applications.
将来の方向性
There are many future directions for research involving DCMT. One area of research is the development of new drugs based on the structure of DCMT. DCMT has been shown to have antimicrobial and antitumor activity, which makes it a promising candidate for the development of new drugs. Additionally, DCMT has been used as a building block for the synthesis of fluorescent dyes and metal complexes, which may have applications in imaging and sensing. Another area of research is the study of the mechanism of action of DCMT. Further research is needed to fully understand how DCMT works at the molecular level, which may lead to the development of more effective drugs. Finally, research is needed to determine the safety and toxicity of DCMT in humans, which is necessary for the development of new drugs based on this compound.
合成法
DCMT can be synthesized through a variety of methods, including the reaction of 2,3-dichlorophenyl hydrazine with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Another method involves the reaction of 2,3-dichlorophenyl isocyanate with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base. Both of these methods result in the formation of DCMT with good yields.
科学的研究の応用
DCMT has been used in a variety of scientific research applications, including the development of new drugs and the study of biological systems. DCMT has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, DCMT has been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer. DCMT has also been used as a building block for the synthesis of other compounds, including fluorescent dyes and metal complexes.
特性
製品名 |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
|---|---|
分子式 |
C10H7Cl2N5 |
分子量 |
268.1 g/mol |
IUPAC名 |
6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C10H7Cl2N5/c1-5-14-15-10-13-9(16-17(5)10)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H,13,15,16) |
InChIキー |
NMKDKJOGQHXCMR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


